REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH2:14](N(CC)CC)[CH3:15].C=C.[OH-].[Na+].Br.C(N(CC)CC)C>Cl[Pd]Cl.C(C(CC)=O)C>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[CH:3]=[C:2]([CH:14]=[CH2:15])[CH:11]=[CH:10]2 |f:3.4,5.6|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.26 mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
|
Quantity
|
672 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.C(C)N(CC)CC
|
Name
|
PdCl2
|
Quantity
|
0.56 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)C(=O)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced as in Example 7
|
Type
|
ADDITION
|
Details
|
added as a dry powder through a 2"
|
Type
|
CUSTOM
|
Details
|
The reactor is purged three times with nitrogen (50 psig)
|
Type
|
ADDITION
|
Details
|
The reactor is charged with ethylene (about 300 psig)
|
Type
|
TEMPERATURE
|
Details
|
Ethylene pressure in the reactor is raised to about 550 psig
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to below 50° C.
|
Type
|
CUSTOM
|
Details
|
formed during the reaction
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is removed
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
any further aqueous phase that separates is removed
|
Type
|
CUSTOM
|
Details
|
The volatile organics (acetonitrile, diethyl ketone, triethylamine) are removed at reduced pressure (1 mm Hg, 45° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |